

# Application Notes and Protocols for JMI-105 in Drug Susceptibility Assays

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **JMI-105**

Cat. No.: **B12410828**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**JMI-105** is a potent inhibitor of the *Plasmodium falciparum* cysteine protease, falcipain-2. This enzyme is crucial for the parasite's life cycle, as it is involved in the degradation of host hemoglobin, a primary source of amino acids for the parasite. By inhibiting falcipain-2, **JMI-105** disrupts this essential process, leading to parasite death. These application notes provide detailed protocols for assessing the *in vitro* drug susceptibility of *P. falciparum* to **JMI-105**, primarily utilizing the widely accepted SYBR Green I-based fluorescence assay.

## Mechanism of Action

**JMI-105** exerts its anti-malarial activity by directly targeting and inhibiting falcipain-2, a key cysteine protease located in the food vacuole of *Plasmodium falciparum*. Falcipain-2 is instrumental in the hydrolysis of hemoglobin, which the parasite ingests from the host's red blood cells. This degradation process releases essential amino acids that are vital for parasite growth and proliferation. **JMI-105** binds to the active site of falcipain-2, blocking its enzymatic activity and thereby preventing hemoglobin breakdown. This leads to a build-up of undigested hemoglobin and a deprivation of essential amino acids, ultimately resulting in the death of the parasite.

[Click to download full resolution via product page](#)

Diagram of the inhibitory action of **JMI-105** on *Plasmodium falciparum*.

## Quantitative Data Summary

The inhibitory activity of **JMI-105** against chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of *P. falciparum* has been determined. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Strain | Chloroquine Sensitivity | IC50 of JMI-105 (μM) |
|--------|-------------------------|----------------------|
| 3D7    | Sensitive (CQS)         | 8.8                  |
| RKL-9  | Resistant (CQR)         | 14.3                 |

## Experimental Protocols

### *Plasmodium falciparum* Culture Maintenance

Objective: To maintain a continuous in vitro culture of *P. falciparum* for use in drug susceptibility assays.

Materials:

- *P. falciparum* strains (e.g., 3D7, RKL-9)

- Human erythrocytes (blood group O+)
- Complete culture medium (RPMI 1640 supplemented with 25 mM HEPES, 2 mM L-glutamine, 50 µg/mL hypoxanthine, 20 µg/mL gentamicin, and 0.5% Albumax II or 10% human serum)
- Gas mixture (5% CO<sub>2</sub>, 5% O<sub>2</sub>, 90% N<sub>2</sub>)
- Incubator at 37°C
- Sterile culture flasks and centrifuge tubes

**Protocol:**

- Prepare complete culture medium and warm to 37°C.
- Wash human erythrocytes three times with incomplete RPMI 1640.
- Add parasitized erythrocytes to a culture flask with fresh erythrocytes to achieve the desired hematocrit (typically 2-5%).
- Add complete culture medium to the desired volume.
- Gas the culture flask with the gas mixture for 30-60 seconds and seal tightly.
- Incubate at 37°C.
- Monitor parasite growth daily by preparing thin blood smears and staining with Giemsa.
- Change the medium daily and split the culture as needed to maintain parasitemia between 1-5%.

## SYBR Green I-Based Drug Susceptibility Assay

Objective: To determine the IC<sub>50</sub> value of **JMI-105** against *P. falciparum* using a fluorescence-based method that quantifies parasite DNA.

**Workflow:**

[Click to download full resolution via product page](#)

Workflow for the SYBR Green I-based drug susceptibility assay.

## Materials:

- Synchronized ring-stage *P. falciparum* culture
- **JMI-105** stock solution (e.g., 10 mM in DMSO)
- Complete culture medium
- 96-well black, clear-bottom microplates
- Lysis buffer (20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, pH 7.5)
- SYBR Green I nucleic acid stain (10,000x concentrate)
- Fluorescence plate reader

## Protocol:

a. Preparation of **JMI-105** Dilution Plate:

- Prepare a 2-fold serial dilution of **JMI-105** in complete culture medium in a separate 96-well plate. A suggested starting concentration is 100  $\mu$ M.
- Include wells with drug-free medium (negative control) and a known anti-malarial drug like Chloroquine (positive control).
- Transfer 100  $\mu$ L of each drug dilution to the black, clear-bottom assay plate in triplicate.

## b. Assay Performance:

- Prepare a parasite culture with synchronized ring-stage parasites at 1% parasitemia and 2% hematocrit in complete culture medium.
- Add 100  $\mu$ L of the parasite suspension to each well of the assay plate containing the drug dilutions.
- Incubate the plate for 72 hours at 37°C in a modular incubation chamber gassed with 5% CO<sub>2</sub>, 5% O<sub>2</sub>, and 90% N<sub>2</sub>.

c. Fluorescence Measurement:

- After the 72-hour incubation, prepare the SYBR Green I lysis buffer by diluting the SYBR Green I stock 1:5000 in the lysis buffer (e.g., 2  $\mu$ L of 10,000x SYBR Green I in 10 mL of lysis buffer). Protect from light.
- Carefully remove 100  $\mu$ L of the culture medium from each well of the assay plate.
- Add 100  $\mu$ L of the SYBR Green I lysis buffer to each well.
- Incubate the plate in the dark at room temperature for 1 hour.
- Measure the fluorescence using a fluorescence plate reader with an excitation wavelength of approximately 485 nm and an emission wavelength of approximately 530 nm.

d. Data Analysis:

- Subtract the background fluorescence from wells containing only erythrocytes (no parasites).
- Normalize the fluorescence readings to the drug-free control wells (representing 100% parasite growth).
- Plot the percentage of parasite growth inhibition against the log of the **JMI-105** concentration.
- Determine the IC50 value using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope).

## Safety Precautions

- *Plasmodium falciparum* is a Biosafety Level 2 (BSL-2) pathogen. All work with live parasites must be conducted in a certified BSL-2 laboratory following appropriate safety procedures.
- Human blood and blood products are potentially infectious. Handle all human-derived materials with universal precautions.
- **JMI-105** is a chemical compound. Refer to the Material Safety Data Sheet (MSDS) for handling and disposal instructions. Wear appropriate personal protective equipment (PPE),

including gloves and a lab coat.

- SYBR Green I is a potential mutagen. Handle with care and wear gloves.
- To cite this document: BenchChem. [Application Notes and Protocols for JMI-105 in Drug Susceptibility Assays]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12410828#how-to-use-jmi-105-in-drug-susceptibility-assays\]](https://www.benchchem.com/product/b12410828#how-to-use-jmi-105-in-drug-susceptibility-assays)

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)